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Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a

trans-cyclooctene (TCO) is a powerful bioorthogonal click chemistry tool enabling the specific

and efficient labeling of biomolecules in living systems.[1] This method's rapid, catalyst-free

kinetics and high specificity make it ideal for live-cell imaging, flow cytometry, and in vivo

studies.[2][3]

This document provides detailed application notes and protocols for a two-step labeling

strategy for live cells, conceptually referred to as ICG-TCO labeling. This approach involves the

pre-targeting of live cells with a TCO-modified molecule (e.g., an antibody), followed by labeling

with an Indocyanine Green (ICG)-tetrazine conjugate. ICG, a near-infrared (NIR) fluorescent

dye, offers advantages for in vivo imaging due to its deep tissue penetration and low

autofluorescence.[4]

Principle of the Method
The ICG-TCO labeling strategy is based on a pre-targeting approach.[5] First, a biomolecule

functionalized with a TCO group, such as an antibody specific to a cell surface antigen, is

introduced to the live cells. This TCO-modified molecule binds to its target on the cell surface.

After an incubation period to allow for binding and clearance of unbound molecules, an ICG-

tetrazine conjugate is added. The tetrazine moiety of the ICG conjugate rapidly and specifically

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12369987?utm_src=pdf-interest
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cy5_PEG8_Tetrazine_TCO_Ligation.pdf
https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01411a
https://www.benchchem.com/pdf/The_Role_of_Trans_Cyclooctene_TCO_in_Bioorthogonal_Conjugation_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/product/b12369987?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9709424/
https://www.benchchem.com/product/b12369987?utm_src=pdf-body
https://www.researchgate.net/figure/General-strategy-for-in-vivo-pre-targeted-imaging-In-Step-1-the-TCO-functionalized_fig1_338840738
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reacts with the TCO group on the cell-bound molecule via an iEDDA reaction, resulting in

covalent labeling of the target cells with the ICG fluorophore.

Quantitative Data Summary
The following tables summarize key quantitative data for TCO-tetrazine ligation, providing a

reference for experimental design.

Table 1: Reaction Kinetics and Labeling Conditions

Parameter Value Notes

Second-Order Rate Constant

(k₂)
10³ - 10⁶ M⁻¹s⁻¹

The reaction is exceptionally

fast, allowing for efficient

labeling at low concentrations.

The exact rate depends on the

specific tetrazine and TCO

structures.

TCO-Antibody Incubation

Concentration
10 - 100 nM

Optimal concentration should

be determined empirically for

each antibody and cell type.

TCO-Antibody Incubation Time 30 - 60 minutes

Incubation at 37°C allows for

efficient binding to the cell

surface target.

ICG-Tetrazine Labeling

Concentration
1 - 10 µM

The optimal concentration

should be determined to

maximize signal-to-noise while

minimizing potential

cytotoxicity.

ICG-Tetrazine Incubation Time 15 - 60 minutes
The reaction is typically rapid

at room temperature or 37°C.

Table 2: ICG Spectral Properties
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Parameter Wavelength (nm) Notes

Excitation Maximum (λex) ~780 nm
In blood plasma at low

concentrations.

Emission Maximum (λem) ~830 nm In blood plasma.

Experimental Protocols
Protocol 1: Modification of Antibodies with TCO-NHS
Ester
This protocol describes the functionalization of a primary antibody with TCO groups using an N-

hydroxysuccinimide (NHS) ester derivative.

Materials:

Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

TCO-PEGn-NHS ester

Anhydrous DMSO or DMF

Quenching buffer (1 M Tris-HCl, pH 8.0)

Desalting spin column or dialysis cassette

Procedure:

Buffer Exchange: Ensure the antibody is in an amine-free buffer at a concentration of 1-5

mg/mL. If necessary, perform a buffer exchange using a desalting spin column or dialysis.

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution

of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the

protein solution.
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Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final

concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

Purification: Remove excess, unreacted TCO-NHS ester using a desalting column

equilibrated with the desired storage buffer (e.g., PBS).

Characterization (Optional): Determine the degree of labeling (DOL) by mass spectrometry.

Storage: The TCO-labeled antibody is now ready for use or can be stored at 4°C.

Protocol 2: Pre-targeting and ICG-Tetrazine Labeling of
Live Cells for Fluorescence Microscopy
This protocol outlines the two-step labeling of live cells for subsequent analysis by fluorescence

microscopy.

Materials:

Live cells cultured on glass-bottom dishes

TCO-modified antibody (from Protocol 1)

ICG-tetrazine conjugate

Live-cell imaging medium (e.g., phenol red-free medium with 25 mM HEPES)

Phosphate-Buffered Saline (PBS), pH 7.4

Fluorescence microscope with appropriate filter sets for ICG

Procedure:

Cell Seeding: Seed cells on a glass-bottom imaging dish and allow them to adhere and

reach the desired confluency.

Pre-targeting:
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Replace the culture medium with pre-warmed live-cell imaging medium.

Add the TCO-labeled antibody to the cells at a final concentration of 10-100 nM.

Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium

to remove unbound antibody.

ICG-Tetrazine Labeling:

Prepare a working solution of ICG-tetrazine in live-cell imaging medium at a final

concentration of 1-5 µM.

Add the ICG-tetrazine solution to the cells.

Incubate for 15-30 minutes at 37°C, protected from light.

Final Wash: Gently wash the cells two to three times with pre-warmed live-cell imaging

medium.

Imaging: Image the cells using a fluorescence microscope equipped with appropriate laser

lines and filters for ICG (e.g., excitation ~780 nm, emission ~830 nm).

Protocol 3: Labeling of Live Cells for Flow Cytometry
This protocol details the labeling of a cell suspension for analysis by flow cytometry.

Materials:

Suspension of live cells

TCO-modified antibody (from Protocol 1)

ICG-tetrazine conjugate

FACS buffer (e.g., PBS with 1% BSA)

Flow cytometer with appropriate lasers and detectors for ICG
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Procedure:

Cell Preparation: Harvest cells and wash them once with ice-cold FACS buffer. Resuspend

the cells in FACS buffer to a concentration of 1x10⁶ cells/mL.

Pre-targeting:

Add the TCO-labeled antibody to the cell suspension at a final concentration of 10-100

nM.

Incubate for 30-60 minutes on ice or at 4°C.

Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer to remove unbound

antibody. Centrifuge at 300-500 x g for 5 minutes for each wash.

ICG-Tetrazine Labeling:

Resuspend the cell pellet in FACS buffer.

Add the ICG-tetrazine solution to a final concentration of 1-10 µM.

Incubate for 15-30 minutes at room temperature, protected from light.

Final Wash: Wash the cells twice with 2 mL of ice-cold FACS buffer.

Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and

analyze on a flow cytometer equipped for ICG detection.

Protocol 4: Cell Viability Assessment
It is recommended to assess cell viability after the labeling procedure to ensure the reagents

and protocol are not cytotoxic. Standard cell viability assays can be employed.

Recommended Assays:

Trypan Blue Exclusion Assay: A simple, rapid method to determine membrane integrity.

Calcein-AM Assay: A fluorescence-based assay where viable cells with intact membranes

and active esterases fluoresce green.
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MTT/XTT Assay: Colorimetric assays that measure metabolic activity as an indicator of cell

viability.

General Procedure (Example with Calcein-AM):

After the final wash step in Protocol 2 or 3, incubate the labeled cells with Calcein-AM

according to the manufacturer's instructions.

Image the cells using the appropriate filter set for Calcein (e.g., 494 nm excitation, 517 nm

emission).

Quantify the percentage of viable (green fluorescent) cells.

Compare the viability of labeled cells to that of unlabeled control cells.

Visualizations
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Caption: Workflow for two-step ICG-TCO labeling of live cells.

Caption: Molecular mechanism of ICG-TCO labeling on the cell surface.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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